molecular formula C10H9N3O B1394574 2-(1H-Pyrazol-1-yl)benzaldehyde oxime CAS No. 1017782-44-3

2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Cat. No.: B1394574
CAS No.: 1017782-44-3
M. Wt: 187.2 g/mol
InChI Key: MWWOVHKZIWVRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime typically involves the reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol-water mixture under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)benzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the pyrazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)benzaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.

    2-(1H-pyrazol-1-yl)benzonitrile: Contains a nitrile group instead of an oxime, leading to different reactivity and applications.

    2-(1H-pyrazol-1-yl)benzenecarboxylic acid:

Uniqueness

2-(1H-Pyrazol-1-yl)benzaldehyde oxime is unique due to the presence of both the pyrazole ring and the oxime group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .

Properties

IUPAC Name

N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWOVHKZIWVRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Reactant of Route 4
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Reactant of Route 5
2-(1H-Pyrazol-1-yl)benzaldehyde oxime
Reactant of Route 6
2-(1H-Pyrazol-1-yl)benzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.